1-(3-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
Description
The compound features a 3-methylphenyl substituent at position 1 and a pyridin-2-ylsulfanyl group at position 3 (Fig. 1). These substituents influence its physicochemical properties and biological interactions.
Key Molecular Properties (Inferred from Analogs):
Properties
IUPAC Name |
1-(3-methylphenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-5-4-6-12(9-11)18-15(19)10-13(16(18)20)21-14-7-2-3-8-17-14/h2-9,13H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEAXEGOELXYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of Pyridin-2-ylsulfanyl Group: The pyridin-2-ylsulfanyl group can be attached through nucleophilic substitution reactions using pyridine-2-thiol as a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridin-2-ylsulfanyl group to pyridin-2-ylthiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(3-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione has several notable applications in scientific research:
Medicinal Chemistry
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth through modulation of pathways similar to other pyrrolidine derivatives. It has shown potential against various cancer cell lines by interfering with key signaling pathways involved in cell proliferation .
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .
Chemical Biology
The compound's unique structure allows it to interact selectively with specific molecular targets, modulating enzymatic activities and influencing signaling pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors.
Materials Science
Due to its diverse chemical reactivity and biological activity, this compound can be utilized in the development of new materials with tailored properties for applications in nanotechnology and drug delivery systems.
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, it is useful to compare it with other related pyrrolidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione | Chlorine substitution | Anticancer activity reported |
| 1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione | Bromine substitution | Antimicrobial properties |
| 1-(3-Methoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione | Methoxy substitution | Potential enzyme inhibitor |
Case Studies
Antitumor Efficacy Study : A study focusing on the antitumor efficacy of this compound revealed promising results indicating its potential as a therapeutic agent against specific cancer types .
Structure–Activity Relationship (SAR) Analysis : Research into the SAR of this compound has provided insights into how modifications to its structure can enhance or diminish its biological activity.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
1-(3-Methoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione ()
- Key Difference : Methoxy (-OCH₃) vs. methyl (-CH₃) at position 3 of the phenyl ring.
- logP: Both compounds share similar logP values (~1.88), but the methoxy group may slightly lower logP due to its electron-withdrawing nature.
- Biological Relevance : Methoxy derivatives often exhibit altered metabolic stability and receptor binding compared to methyl analogs.
1-(4-Methylphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione ()
- Key Differences :
- Positional Isomerism : Methyl group at position 4 (para) vs. 3 (meta) on the phenyl ring.
- Heterocycle : Pyrimidin-2-ylsulfanyl vs. pyridin-2-ylsulfanyl.
- Impact :
Heterocyclic Sulfanyl Group Variations
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives ()
- Key Difference : Thiophene-based substituents vs. pyridine/pyrimidine.
- Biological Activity :
- Comparison : The pyridin-2-ylsulfanyl group in the target compound may offer better π-π stacking interactions with aromatic residues in targets like the 5-HT₁A receptor compared to thiophene.
Physicochemical and Pharmacokinetic Profiling
Bioavailability Predictors ()
- Rotatable Bonds : The target compound likely has ≤10 rotatable bonds (based on structure), favoring oral bioavailability.
- Polar Surface Area (PSA) : A PSA of ~45 Ų aligns with the optimal range (<140 Ų) for good absorption .
- logD : Similar to logP (~1.88), indicating consistent partitioning across physiological pH.
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on molecular formula. †Inferred from structural analogs.
Biological Activity
1-(3-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 3-methylphenyl group and a pyridin-2-ylsulfanyl group . The dione functional group enhances its reactivity, which is crucial for biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₂S |
| Molecular Weight | 342.42 g/mol |
| LogP (Octanol-Water Partition) | 3.5 (moderate lipophilicity) |
Research indicates that this compound interacts with specific molecular targets, modulating enzymatic activities and influencing signaling pathways. The potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various disease pathways.
- Receptor Modulation : It could act as an agonist or antagonist at different receptors.
- Signal Transduction Interference : The compound may disrupt key signaling pathways relevant to cell proliferation and survival.
Biological Activities
This compound has demonstrated a range of biological activities suggesting therapeutic potential:
- Antitumor Activity : Preliminary studies indicate that the compound may inhibit tumor growth through modulation of the MDM2 pathway, similar to other pyrrolidine derivatives.
- Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
Antitumor Efficacy Study
A study investigating the antitumor efficacy of this compound revealed significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.
Structure-Activity Relationship (SAR) Analysis
The SAR analysis highlighted the importance of the methyl group in enhancing lipophilicity, which is crucial for interaction with biological targets. Variations in substituents on the pyridine ring were shown to influence both potency and selectivity.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other related pyrrolidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione | Chlorine substitution | Anticancer activity reported |
| 1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione | Bromine substitution | Antimicrobial properties |
| 1-(3-Methoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione | Methoxy substitution | Potential enzyme inhibitor |
Q & A
Basic: What are the optimal synthetic conditions for 1-(3-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione to minimize decomposition?
Methodological Answer:
To optimize synthesis, focus on controlling temperature, pH, and solvent selection. Cyclization reactions (common in pyrrolidine-2,5-dione derivatives) require anhydrous conditions and catalysts like phosphorus oxychloride (POCl₃) to stabilize intermediates. For example, highlights cyclization steps using amino alcohol precursors under reflux conditions. Additionally, emphasizes evaluating compound stability under varying pH (e.g., neutral to mildly acidic) and temperatures (60–80°C). Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing moieties. Monitor reaction progress via TLC or HPLC to halt the process before decomposition occurs .
Basic: What analytical techniques are recommended for characterizing the molecular structure of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions on the pyrrolidine and aromatic rings. For example, provides PubChem-derived InChI data for similar compounds, which can guide peak assignments.
- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the dione oxygen and pyridinyl sulfur).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for sulfur-containing derivatives.
Cross-reference with computational data (e.g., PubChem entries) to resolve ambiguities .
Advanced: How can researchers resolve contradictory data in reaction yields under varying experimental conditions?
Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., trace moisture, solvent purity). Implement a Design of Experiments (DoE) approach:
- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading).
- Response Surface Methodology (RSM) : Optimize parameters like reaction time and solvent polarity.
highlights computational tools (e.g., quantum chemical calculations) to model reaction pathways and predict side reactions. For instance, reaction path searches can identify competing decomposition pathways under acidic vs. basic conditions. Validate predictions with controlled replicate experiments .
Advanced: What computational strategies can predict the reactivity or biological interactions of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for nucleophilic/electrophilic attacks. ’s ICReDD framework integrates computational and experimental data to refine reaction conditions.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors). For example, demonstrates how sulfur-containing heterocycles bind to active sites via hydrophobic and π-π interactions. Tools like AutoDock Vina can prioritize targets for experimental validation .
Advanced: How to design experiments to evaluate the compound’s biological activity in neurological or antimicrobial contexts?
Methodological Answer:
- Enzyme Inhibition Assays : Target enzymes like acetylcholinesterase (for neurological studies) or bacterial dihydrofolate reductase (for antimicrobial screening). Use kinetic assays (e.g., Ellman’s method) to measure IC₅₀ values.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) can quantify affinity. (PubChem data) suggests structural analogs interact with neurological targets.
- Cytotoxicity Profiling : Test against cell lines (e.g., SH-SY5Y neurons or HEK293) to establish selectivity. Include positive controls (e.g., known inhibitors) and dose-response curves .
Advanced: What strategies mitigate challenges in scaling up the synthesis without compromising yield?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor key intermediates in real time.
- Solvent Optimization : Switch from volatile solvents (e.g., DCM) to greener alternatives (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency. notes pH and thermal stability as critical for scalability.
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported POCl₃) to reduce waste and improve reproducibility .
Advanced: How to analyze the compound’s stability under physiological conditions for drug development?
Methodological Answer:
- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Use LC-MS to track degradation products over 24–72 hours.
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV-vis), and oxidizers (H₂O₂) to identify vulnerable functional groups (e.g., sulfide oxidation). underscores the importance of reaction condition control for stability .
Advanced: What are the best practices for resolving stereochemical uncertainties in the pyrrolidine ring?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and polarimetric detection.
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated VCD spectra to assign absolute configuration.
- NOESY NMR : Detect through-space correlations to confirm cis/trans arrangements of substituents. ’s InChI data provides a starting point for computational modeling of stereoisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
